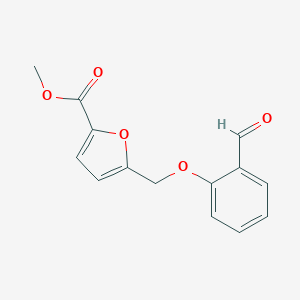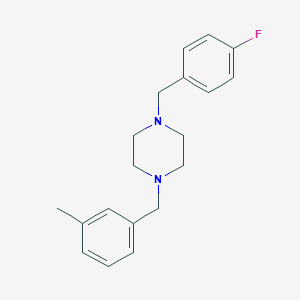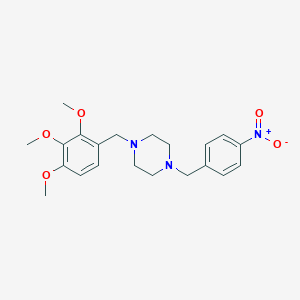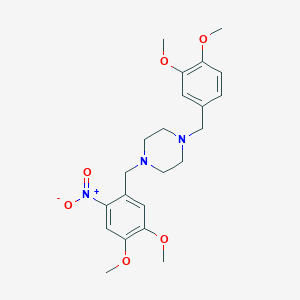
5-(2-Formyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Research on compounds with structural similarities or related functionalities, such as esters of benzoic acid and its derivatives, focuses on their synthesis and potential applications. For instance, studies on the synthesis of different benzoic acid esters explore methods to improve yield, selectivity, and environmental sustainability of these processes. These compounds often serve as intermediates in the synthesis of more complex molecules, demonstrating their importance in organic synthesis and pharmaceutical manufacturing.Molecular Structure Analysis
The empirical formula of 4-FMA is C16H14O4 . The molecular weight is 270.28 . The SMILES string representation is O=C(OC)C(C=C1)=CC=C1COC2=CC=CC=C2C=O .Chemical Reactions Analysis
While direct applications in biological and medical research of the specific compound are not detailed in the provided literature, similar compounds are investigated for their biological activities.Physical And Chemical Properties Analysis
4-FMA is a solid compound . Its molecular weight is 270.28 .Scientific Research Applications
Synthesis and Chemical Analysis
One significant application is in the synthesis of novel compounds . For instance, the Diels−Alder reaction involving furan derivatives demonstrates the utility of these compounds in creating polysubstituted anilines, which are valuable in synthetic organic chemistry due to their high regioselectivity. This process is instrumental in constructing complex molecular architectures from simpler furan-based starting materials (Padwa et al., 1997).
In the realm of analytical chemistry , furan derivatives are analyzed to determine the composition of natural products, such as honey. A high-performance liquid chromatographic method has been developed for determining related compounds in honey samples, showcasing the role of furan derivatives in food chemistry and safety (Nozal et al., 2001).
Materials Science and Polymer Chemistry
Furan derivatives are also pivotal in materials science , particularly in synthesizing biobased polyesters. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of novel biobased furan polyesters. These materials are notable for their rigidity and aromatic-like properties, making them suitable for various applications in the polymer industry (Jiang et al., 2014).
Biochemical Applications
In biochemistry , the conversion of biomass-derived furans to furan carboxylic acids is a promising approach for creating biobased building blocks. These compounds are utilized in the pharmaceutical and polymer industries due to their versatility and sustainability. Enzyme-catalyzed reactions have been developed for synthesizing 5-formyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural, demonstrating the integration of green chemistry principles in biochemical research (Jia et al., 2019).
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 5-[(2-formylphenoxy)methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-17-14(16)13-7-6-11(19-13)9-18-12-5-3-2-4-10(12)8-15/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQZGCQIJHCKTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442337.png)

![2-{[4-(3-Bromobenzyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B442342.png)


![9,9-Dimethyl-6-(3-propoxyphenyl)-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442347.png)

![1-[4-(Trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442349.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B442350.png)
![5-Acetyl-6-(2-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442353.png)


![11-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3,3-dimethyl-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442358.png)
